D-Alanyl-N-methyl-D-alaninamide
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Overview
Description
D-Alanyl-N-methyl-D-alaninamide: is a dipeptide derivative composed of D-alanine and N-methyl-D-alanine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-N-methyl-D-alaninamide typically involves the use of ATP-dependent D-alanine:D-alanine ligase. This enzyme catalyzes the formation of D-alanyl-D-alanine from two molecules of D-alanine. By modifying this enzyme, researchers have been able to produce this compound from D-alanine and N-methyl-D-alanine .
Industrial Production Methods: Industrial production of this compound may involve biocatalysis using engineered enzymes. These methods are advantageous due to their high specificity and efficiency, as well as their environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: D-Alanyl-N-methyl-D-alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, D-Alanyl-N-methyl-D-alaninamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for synthetic chemists .
Biology: In biology, this compound is used to study enzyme-substrate interactions and protein folding. Its ability to mimic natural peptides makes it a useful tool for researchers studying these processes .
Medicine: Its ability to interact with specific enzymes and proteins makes it a promising candidate for drug development .
Industry: In industry, this compound is used in the production of various chemicals and materials. Its unique properties make it a valuable component in the manufacturing of pharmaceuticals, agrochemicals, and other products .
Mechanism of Action
Molecular Targets and Pathways: D-Alanyl-N-methyl-D-alaninamide exerts its effects by interacting with specific enzymes and proteins. For example, it can inhibit the activity of D-alanine:D-alanine ligase, an enzyme involved in bacterial cell wall synthesis. This inhibition can lead to the disruption of bacterial cell wall formation, making it a potential antibacterial agent .
Comparison with Similar Compounds
D-Alaninamide: A simpler derivative of D-alanine with similar properties.
N-methyl-D-alanine: Another derivative of D-alanine with a methyl group attached to the nitrogen atom.
L-Alaninamide: The L-isomer of alaninamide, which has different biological properties.
Uniqueness: D-Alanyl-N-methyl-D-alaninamide is unique due to its combination of D-alanine and N-methyl-D-alanine. This unique structure allows it to participate in a variety of chemical reactions and biological processes, making it a valuable tool for researchers and industry professionals .
Properties
CAS No. |
61275-31-8 |
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Molecular Formula |
C7H15N3O2 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2R)-2-amino-N-[(2R)-1-(methylamino)-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C7H15N3O2/c1-4(8)6(11)10-5(2)7(12)9-3/h4-5H,8H2,1-3H3,(H,9,12)(H,10,11)/t4-,5-/m1/s1 |
InChI Key |
YGIVVAKQDXCPKN-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)NC)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC)N |
Origin of Product |
United States |
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